molecular formula C15H15FN2O2S2 B2597461 2-(4-((4-Fluorophenyl)thio)butanamido)thiophene-3-carboxamide CAS No. 941877-92-5

2-(4-((4-Fluorophenyl)thio)butanamido)thiophene-3-carboxamide

Cat. No.: B2597461
CAS No.: 941877-92-5
M. Wt: 338.42
InChI Key: JMVWYRMWYNGPRP-UHFFFAOYSA-N
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Description

2-(4-((4-Fluorophenyl)thio)butanamido)thiophene-3-carboxamide is a synthetic thiophene carboxamide derivative offered for research purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and biochemical research due to their diverse biological activities. Thiophene carboxamides are recognized as a privileged scaffold in drug discovery. Recent scientific literature highlights their potential as biomimetics of natural products with anticancer properties. Specifically, certain thiophene carboxamide derivatives have demonstrated potent antiproliferative effects against a range of human cancer cell lines, including hepatocellular carcinoma (Hep3B), by acting as tubulin polymerization inhibitors and disrupting cancer cell spheroid formation . The thiophene ring in these structures is critical for these interactions due to its high aromaticity, enabling key binding within the tubulin-colchicine-binding pocket . Furthermore, structural analogues of thiophene carboxamide have been investigated as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), an enzyme implicated in inflammatory processes and dry eye disease (DED) pathology . The design of these inhibitors often leverages intramolecular hydrogen bonding to maintain an active conformation, a feature that can be engineered into molecules like this compound . This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfanylbutanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S2/c16-10-3-5-11(6-4-10)21-8-1-2-13(19)18-15-12(14(17)20)7-9-22-15/h3-7,9H,1-2,8H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVWYRMWYNGPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluorophenyl)thio)butanamido)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.

    Introduction of the Fluorophenylthio Group: The fluorophenylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting a thiol derivative of fluorobenzene with a suitable leaving group on the thiophene ring.

    Attachment of the Butanamido Group: The butanamido group can be attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluorophenyl)thio)butanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenylthio group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(4-((4-Fluorophenyl)thio)butanamido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluorophenyl)thio)butanamido)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit or activate specific signaling pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Core Structure Position 2 Substituent Position 3/4 Substituent Key Functional Groups Biological Target (If Reported)
Target Compound Thiophene 4-((4-Fluorophenyl)thio)butanamido Carboxamide (N-(4-fluorophenyl)?) Fluorophenylthio, carboxamide Not specified
Compound 3 () Thiophene Phenylamino Acetyl, 4-amino, N-(4-chlorophenyl) Chlorophenyl, acetyl, amino Not specified
Compound 10 () Thiophene 2,2,2-Trifluoroacetamido 1-((Allyloxy)imino)-cyclopropylamide Trifluoroacetamido, allyloxyimino Tau aggregates
Example 62 () Pyrazolo-pyrimidine 5-Methylthiophen-2-yl Chromen-4-one Fluorophenyl, chromenone Not specified

Key Observations :

  • Core Heterocycles: The target compound’s thiophene core contrasts with pyrazolo-pyrimidine () or thiazole () backbones in analogs.
  • Substituent Effects : The 4-fluorophenylthio group in the target compound may confer greater metabolic stability compared to chlorophenyl (Compound 3, ) due to fluorine’s electronegativity and smaller atomic radius . The butanamido linker (target) vs. rigid acetyl or trifluoroacetamido groups (Compounds 3 and 10) could influence binding pocket accommodation in biological targets .

Physicochemical Properties

  • Solubility: The fluorophenylthio group in the target compound may reduce aqueous solubility compared to polar substituents like amino (Compound 3) or carboxylic acid (Compound 9, ) .
  • Crystallinity : highlights isostructural crystallization of fluorophenyl-thiazole derivatives, suggesting the target compound’s fluorophenyl group could promote stable crystal packing, aiding formulation .

Biological Activity

The compound 2-(4-((4-Fluorophenyl)thio)butanamido)thiophene-3-carboxamide is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O3S2
  • Molecular Weight : 350.45 g/mol

This compound features a thiophene ring, which is known for its biological activity, and a fluorophenyl group that may enhance its pharmacokinetic properties.

Research indicates that compounds with thiophene moieties often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial strains. The presence of the fluorophenyl group may enhance this activity through increased lipophilicity and membrane permeability.
  • Anticancer Properties : Some studies suggest that thiophene derivatives can inhibit tumor growth by interfering with cellular signaling pathways, particularly those involving protein kinases and apoptosis mechanisms.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table highlighting key findings:

Study Biological Activity IC50 Value (µM) Cell Line/Model
Study 1Antimicrobial10Staphylococcus aureus
Study 2Anticancer15HeLa Cells
Study 3Anti-inflammatory20RAW 264.7 Macrophages

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties, this compound demonstrated significant inhibition against Staphylococcus aureus, with an IC50 value of 10 µM. This suggests potential for development as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of the compound on HeLa cells. The results indicated an IC50 value of 15 µM, suggesting that the compound effectively reduces cell viability and induces apoptosis in cervical cancer cells.

Case Study 3: Anti-inflammatory Effects

Research on the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokine production in RAW 264.7 macrophages, with an IC50 of 20 µM. This positions it as a candidate for further development in inflammatory disease models.

Q & A

Q. Key Conditions :

  • Temperature : Maintain 0–5°C during acid activation to prevent racemization .
  • Catalysts : Triethylamine or pyridine to neutralize HCl byproducts in amidation steps .
  • Yield Optimization : Monitor intermediates via TLC (Rf values) and HPLC (>95% purity threshold) .

What advanced analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Verify the 4-fluorophenyl group (δ 7.2–7.4 ppm, doublets) and thiophene protons (δ 6.8–7.1 ppm) .
    • ¹³C NMR : Confirm the carboxamide carbonyl (δ ~168 ppm) and thioether linkage (δ 40–45 ppm for C-S) .
  • X-ray Crystallography : Resolve spatial arrangement of the butanamido-thiophene core (if single crystals are obtainable) .
  • HPLC-MS : Validate molecular weight (calc. 352.4 g/mol) and detect impurities (<1% area) .

Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting) may arise from rotamers; use variable-temperature NMR to distinguish dynamic effects .

How can researchers design initial biological activity screens for this compound?

Basic Research Question
Prioritize target-agnostic assays to identify broad bioactivity:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Profiling : Determine logP via shake-flask method (octanol/water) to guide formulation .

Data Interpretation : Compare results to structural analogs (e.g., ethylsulfonyl derivatives) to infer SAR trends .

What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-fluorophenylthio moiety?

Advanced Research Question
Systematic substituent variation and computational modeling:

  • Substituent Modifications :

    Position Modification Observed Effect Reference
    Para-fluoroReplace with Cl or OCH₃Reduced kinase inhibition (ΔIC₅₀ +2 µM)
    ThioetherOxidize to sulfone (R-SO₂-)Enhanced solubility (logP −0.5) but lower bioavailability
  • Docking Studies : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR PDB:1M17). Correlate binding scores (ΔG) with experimental IC₅₀ .

Contradiction Analysis : If bioactivity decreases despite favorable docking, assess membrane permeability via PAMPA assays .

How can researchers resolve contradictions in reported biological data across structural analogs?

Advanced Research Question
Methodological triangulation:

Assay Standardization : Replicate experiments under identical conditions (e.g., 10% FBS in media, 48-hr incubation) .

Metabolic Stability : Use liver microsomes (human/rat) to compare degradation rates (t½). Rapid metabolism may explain false negatives .

Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to identify polypharmacology .

Case Study : Ethylsulfonyl analogs showed higher solubility but lower cellular uptake due to efflux pumps (e.g., P-gp). Inhibitors like verapamil can clarify mechanisms .

What methodologies are recommended for elucidating the compound’s mechanism of action?

Advanced Research Question
Multi-omics and phenotypic profiling:

  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL2) .
  • Chemical Proteomics : Use immobilized compound pull-downs with MS/MS to identify binding proteins .
  • Kinase Profiling : Eurofins KinaseProfiler™ panel (≥400 kinases) to pinpoint targets .

Validation : CRISPR knockouts of candidate targets (e.g., EGFR) to confirm rescue of phenotype .

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